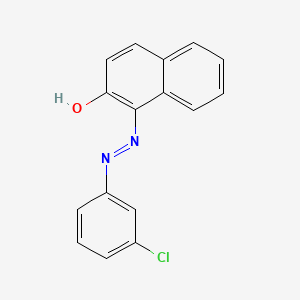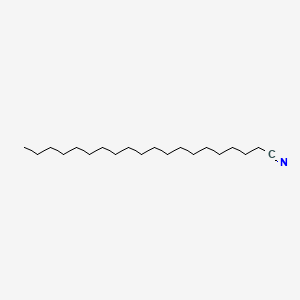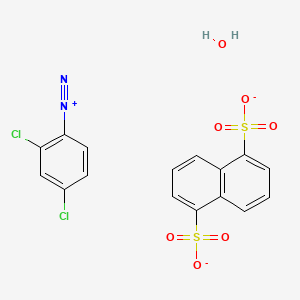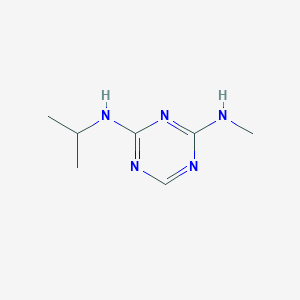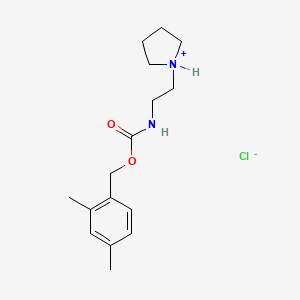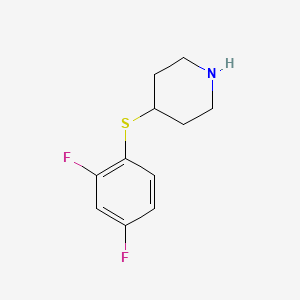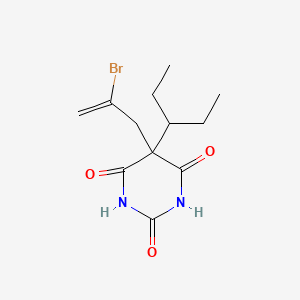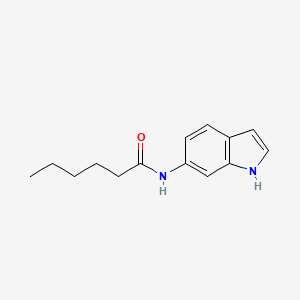
6-Hexanamidoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hexanamidoindole, also known as N-(1H-indol-6-yl)hexanamide, is a compound with the molecular formula C14H18N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hexanamidoindole typically involves the reaction of indole with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the indole nitrogen and the hexanoyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hexanamidoindole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the amide group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Hexylamine derivatives.
Substitution: Halogenated or nitro-substituted indoles
Wissenschaftliche Forschungsanwendungen
6-Hexanamidoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer and microbial infections.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 6-Hexanamidoindole involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit protein kinases, modulate neurotransmitter receptors, and interfere with DNA synthesis. These interactions result in diverse biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound, known for its aromatic and heterocyclic properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: An anti-inflammatory drug.
Pindolol: A beta-blocker used in the treatment of hypertension
Uniqueness: 6-Hexanamidoindole is unique due to its specific amide substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
N-(1H-indol-6-yl)hexanamide |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-5-14(17)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,2-5H2,1H3,(H,16,17) |
InChI-Schlüssel |
VCTYXCBAFPDTIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)

